molecular formula C17H18F3N3O3 B7449901 2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide

2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B7449901
M. Wt: 369.34 g/mol
InChI Key: OJYJTIXKJOZCJS-UHFFFAOYSA-N
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Description

2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide is a complex organic compound that features a piperidine ring, a trifluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through the Hantzsch pyridine synthesis or other cyclization methods . The trifluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide is unique due to the combination of its structural features, which confer specific reactivity and potential bioactivity. Its trifluorophenyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-2-14(25)23-7-5-10(6-8-23)17(26)21-9-13(24)22-12-4-3-11(18)15(19)16(12)20/h2-4,10H,1,5-9H2,(H,21,26)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYJTIXKJOZCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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